

Introduction to 1H-pyrrolo[2,3-c]pyridines in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1*H*-pyrrolo[2,3-*c*]pyridine-4-*c*arboxylic acid

Cat. No.: B1395218

[Get Quote](#)

An In-Depth Technical Guide to 1H-pyrrolo[2,3-c]pyridines in Medicinal Chemistry

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and structural resemblance to the endogenous indole motif have established it as a versatile core for designing potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic strategies, diverse biological activities, and guiding principles of structure-activity relationships (SAR) that underpin the successful application of this heterocycle in therapeutic innovation. We will explore its role in the development of kinase inhibitors, epigenetic modulators, and other key drug classes, supported by detailed experimental insights and workflows.

The 6-Azaindole Core: A Privileged Scaffold

The 1H-pyrrolo[2,3-c]pyridine is one of six possible isomers of azaindole, resulting from the fusion of a pyrrole and a pyridine ring. Its significance stems from its function as a bioisostere of indole, where the C-6 carbon is replaced by a nitrogen atom. This substitution imparts several critical changes to the molecule's physicochemical properties:

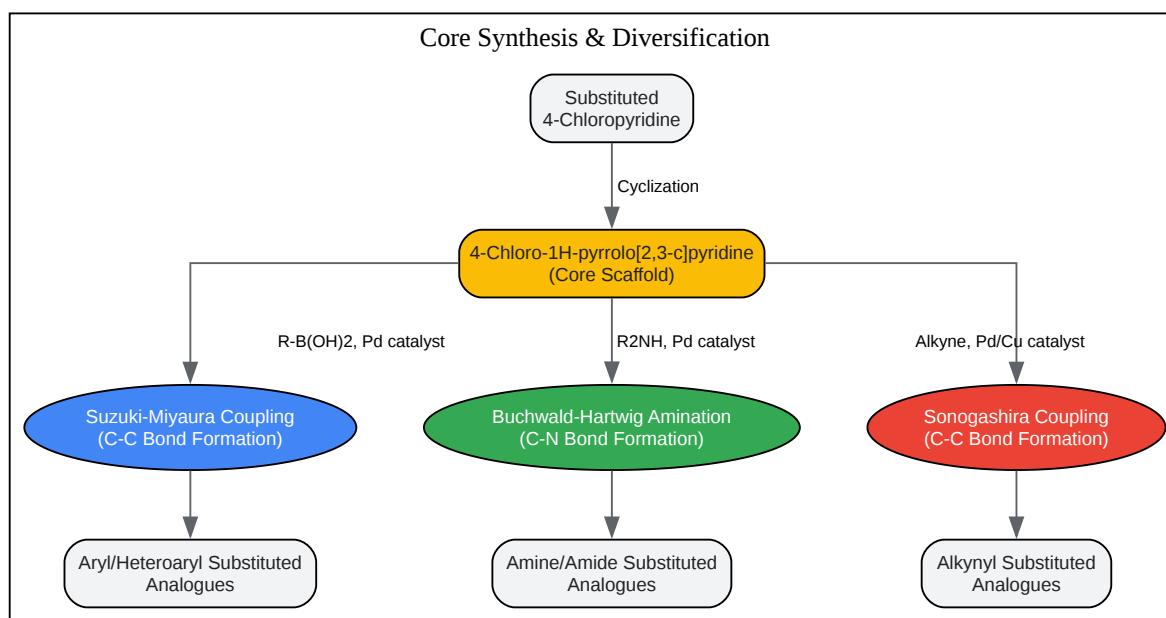
- **Hydrogen Bonding:** The pyridine nitrogen at position 6 introduces an additional hydrogen bond acceptor site, which can be exploited to form crucial interactions with protein targets, often leading to enhanced binding affinity and selectivity compared to their indole counterparts.
- **Dipole Moment and Solubility:** The presence of the pyridine nitrogen alters the molecule's overall dipole moment and can improve aqueous solubility, a key parameter in drug development.
- **Metabolic Stability:** The replacement of a carbon with nitrogen can block potential sites of oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

These features make the 6-azaindole scaffold an extraordinarily versatile pharmacophore, widely utilized in the development of therapeutics for oncology, inflammatory diseases, and neurological disorders.^[1]

Strategic Synthesis of the 1H-pyrrolo[2,3-c]pyridine Core

The construction and functionalization of the 6-azaindole ring system are critical for exploring its chemical space. While classical methods exist, modern synthetic chemistry, particularly transition-metal-catalyzed cross-coupling, provides the efficiency and modularity required for medicinal chemistry campaigns.

Core Scaffold Construction


Recent advances have focused on creating functionalized 6-azaindole cores that are amenable to late-stage diversification. A common strategy involves the cyclization of substituted aminopyridines. For instance, an electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines has been reported as a modern approach to building the core structure.

Late-Stage Functionalization: The Power of Cross-Coupling

For drug discovery programs, the ability to rapidly generate analogues from a common intermediate is paramount. Palladium-catalyzed cross-coupling reactions are the cornerstone of

this approach. A typical workflow involves a di-halogenated 6-azaindole precursor, allowing for sequential, site-selective functionalization.

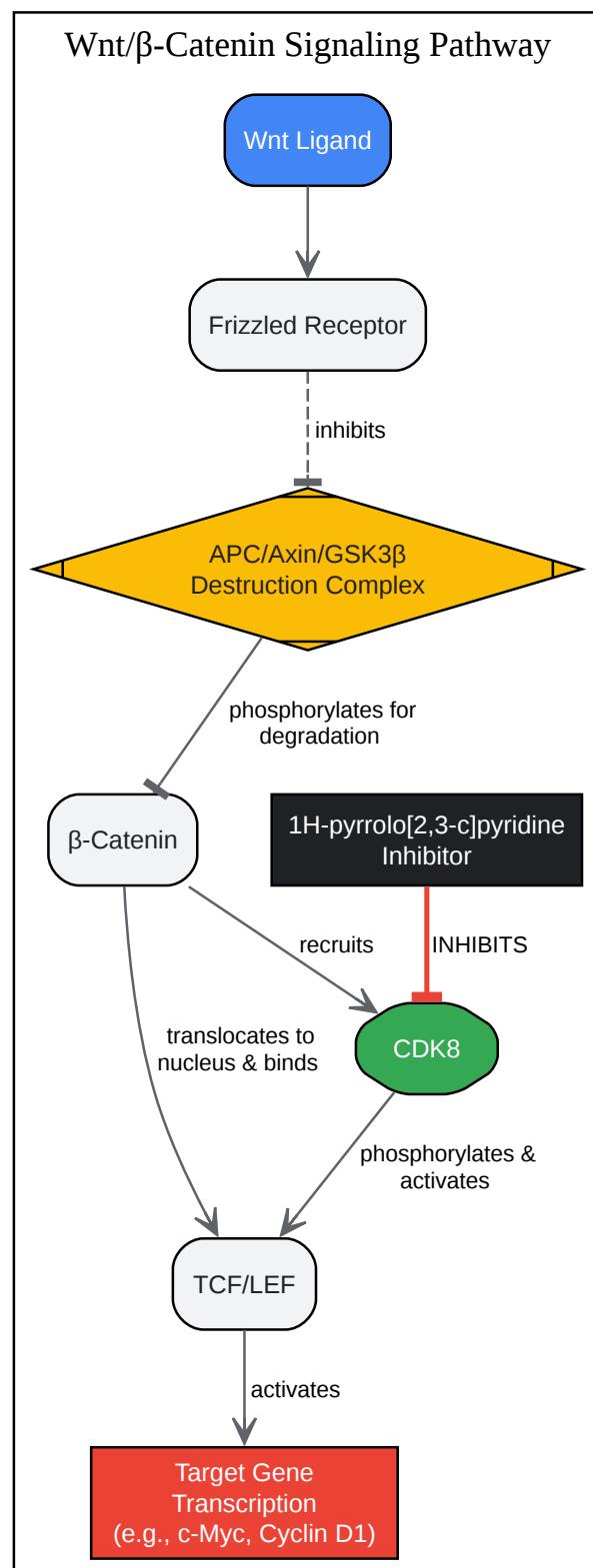
A general workflow for the diversification of a 6-azaindole scaffold is depicted below. This strategy allows for the independent and controlled introduction of various substituents at key positions, enabling a systematic exploration of the structure-activity relationship (SAR).

[Click to download full resolution via product page](#)

Caption: General workflow for 6-azaindole diversification.

This modular approach is highly valued in medicinal chemistry for its ability to rapidly generate a library of compounds for biological screening from a single, advanced intermediate.

Diverse Biological Activities and Therapeutic Applications


The 1H-pyrrolo[2,3-c]pyridine scaffold has been successfully employed to target a wide range of protein families.

Kinase Inhibition

Kinases are one of the most heavily pursued target classes in oncology and immunology, and the 6-azaindole core serves as an excellent "hinge-binding" motif, mimicking the adenine region of ATP.

- Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is a key driver in many cancers. 1H-pyrrolo[2,3-b]pyridine derivatives (7-azaindoles, a closely related isomer) have been developed as potent inhibitors of FGFR1, 2, and 3, demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Cyclin-Dependent Kinase 8 (CDK8): As a key colorectal oncogene, CDK8 is a prime target. Researchers have designed potent Type II CDK8 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold that function by downregulating the WNT/β-catenin signaling pathway.[\[5\]](#) [\[6\]](#) One such derivative showed an IC50 of 48.6 nM and significant tumor growth inhibition in xenograft models.[\[5\]](#)
- Traf2- and Nck-interacting kinase (TNIK): Also implicated in the Wnt signaling pathway, TNIK is a target for colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, suppressing cancer cell proliferation.[\[2\]](#)

The diagram below illustrates the central role of CDK8 in the Wnt signaling pathway, a common target for 6-azaindole-based inhibitors in colorectal cancer.

[Click to download full resolution via product page](#)

Caption: Inhibition of CDK8 in the Wnt/β-Catenin Pathway.

Epigenetic Regulation

Beyond kinases, the scaffold shows promise in the burgeoning field of epigenetics.

- Lysine-Specific Demethylase 1 (LSD1): LSD1 is a key epigenetic regulator overexpressed in various cancers. Potent and, notably, reversible LSD1 inhibitors have been developed from the 1H-pyrrolo[2,3-c]pyridine core.[2][7] One lead compound demonstrated an enzymatic IC₅₀ of 3.1 nM and potent growth inhibition of acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines at sub-nanomolar concentrations.[7]

Other Notable Therapeutic Targets

The scaffold's versatility is further demonstrated by its application against other target classes.

- Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed as P-CABs, which inhibit the gastric H⁺/K⁺-ATPase (proton pump) and are used to treat acid-related disorders.[8]
- Tubulin Polymerization Inhibitors: By acting as colchicine-binding site inhibitors, certain 1H-pyrrolo[3,2-c]pyridine derivatives disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[9][10]

Summary of Bioactive Compounds

The following table summarizes representative examples of bioactive compounds built upon the 1H-pyrrolo[2,3-c]pyridine core and its isomers, highlighting their therapeutic potential.

Compound Class	Target(s)	Reported Potency (IC ₅₀)	Therapeutic Area	Reference(s)
Pyrrolo[2,3-b]pyridine Derivative	CDK8	48.6 nM	Colorectal Cancer	[5]
Pyrrolo[2,3-c]pyridine Derivative	LSD1	3.1 nM	Leukemia, Small Cell Lung Cancer	[7]
Pyrrolo[2,3-b]pyridine Derivative	FGFR1/2/3	7, 9, 25 nM	Breast Cancer	[3][4]
1H-pyrrolo[2,3-c]pyridine-7-amine Derivative	H ⁺ /K ⁺ -ATPase	Excellent in vivo activity	Gastroesophageal Reflux Disease (GERD)	[8]
1H-pyrrolo[3,2-c]pyridine Derivative	Tubulin	0.12 μM (HeLa cells)	Oncology	[10]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide	PDE4B	0.11 μM	CNS Disorders, Inflammation	[11]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, methodologies must be robust and reproducible. Here, we outline a representative synthetic protocol and a standard biological assay.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a key C-C bond-forming reaction to functionalize a protected 6-azaindole core, adapted from methodologies reported in the literature.[12]

Objective: To synthesize a 2-aryl-1H-pyrrolo[2,3-c]pyridine derivative from a 2-iodo precursor.

Materials:

- 2-Iodo-1-(p-toluenesulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq)
- Triphenylphosphine (PPh_3 , 0.1 eq)
- Sodium Carbonate (Na_2CO_3 , 2.0 eq)
- Toluene/Ethanol/Water (4:1:1 mixture)
- Nitrogen or Argon source

Procedure:

- **Inert Atmosphere:** To a flame-dried round-bottom flask, add the 2-iodo-pyrrolopyridine, arylboronic acid, and sodium carbonate.
- **Evacuation and Backfill:** Seal the flask with a septum and purge with nitrogen or argon for 10 minutes. This is critical as palladium catalysts can be oxygen-sensitive.
- **Catalyst Addition:** Under a positive flow of inert gas, add the palladium(II) acetate and triphenylphosphine. The pre-catalyst and ligand will form the active $\text{Pd}(0)$ species *in situ*.
- **Solvent Addition:** Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe. Degassing the solvent (e.g., by sparging with nitrogen) further minimizes oxygen contamination.
- **Reaction:** Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts and water-soluble impurities.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl product.
- Deprotection: The p-toluenesulfonyl (Ts) protecting group can then be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final NH-unsubstituted 6-azaindole.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC_{50} value of a test compound against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically via radioactivity (^{32}P -ATP) or fluorescence (e.g., LanthaScreenTM).

Materials:

- Kinase of interest (e.g., FGFR1, CDK8)
- Biotinylated peptide substrate
- ATP (spiked with ^{32}P - γ -ATP for radiometric assay)
- Test Compound (serial dilutions in DMSO)
- Assay Buffer (containing $MgCl_2$, DTT)
- Streptavidin-coated plates (for radiometric assay)
- Scintillation counter

Procedure:

- Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense a small volume (e.g., 1 μ L) into the wells of a 96- or 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

- Kinase/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the assay buffer. Add this mix to all wells containing the test compound.
- Pre-incubation: Incubate the plate at room temperature for 15-20 minutes. This allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.
- Initiation of Reaction: Prepare an ATP solution (containing the tracer) in assay buffer. Add this solution to all wells to start the kinase reaction.
- Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). The duration is optimized to ensure the reaction is in the linear range.
- Quenching and Detection (Radiometric): Stop the reaction by adding a quench solution (e.g., phosphoric acid). Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated substrate binds to the plate. Wash the plate to remove unincorporated ^{32}P -ATP.
- Data Acquisition: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter. The signal is directly proportional to the amount of substrate phosphorylation.
- Data Analysis: Convert the raw counts into percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-c]pyridine scaffold has unequivocally proven its value in medicinal chemistry. Its ability to serve as a versatile, privileged core has led to the discovery of potent and selective inhibitors across multiple important target classes. The synthetic tractability, particularly through modern cross-coupling methods, ensures that this scaffold will remain a mainstay of drug discovery campaigns.

Future efforts will likely focus on:

- Novel Target Exploration: Applying the 6-azaindole scaffold to new and challenging biological targets.

- Improving Selectivity: Fine-tuning substitution patterns to achieve greater selectivity, thereby minimizing off-target effects and improving safety profiles.
- Advanced Drug Delivery: Incorporating 6-azaindole-based drugs into novel delivery systems, such as antibody-drug conjugates (ADCs) or targeted nanoparticles, to enhance their therapeutic index.

As our understanding of disease biology deepens, the rational design of therapeutics based on proven scaffolds like 1H-pyrrolo[2,3-c]pyridine will continue to be a powerful engine for the development of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Introduction to 1H-pyrrolo[2,3-c]pyridines in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1395218#introduction-to-1h-pyrrolo-2-3-c-pyridines-in-medicinal-chemistry\]](https://www.benchchem.com/product/b1395218#introduction-to-1h-pyrrolo-2-3-c-pyridines-in-medicinal-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com